molecular formula C15H12O3 B2788352 Methyl 2'-formyl[1,1'-biphenyl]-4-carboxylate CAS No. 205823-24-1

Methyl 2'-formyl[1,1'-biphenyl]-4-carboxylate

Cat. No.: B2788352
CAS No.: 205823-24-1
M. Wt: 240.258
InChI Key: KFHVKGQJVMQGOE-UHFFFAOYSA-N
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Description

Methyl 2'-formyl[1,1'-biphenyl]-4-carboxylate is a high-purity chemical compound designed for research and development applications. As a biphenyl derivative featuring both formyl and methyl ester functional groups, it serves as a versatile and valuable building block in organic synthesis and medicinal chemistry. The aldehyde group is a key handle for further chemical transformations, such as reductive amination or condensation reactions, allowing for the creation of diverse compound libraries for drug discovery efforts . Compounds with biphenyl scaffolds similar to this one are frequently explored in pharmaceutical research for their potential to interact with biological targets . Researchers utilize such structures in the discovery and optimization of novel therapeutic agents, including investigations into inhibitors for various enzymes and viruses . This product is intended for use in a controlled laboratory environment by qualified professionals. For Research Use Only. This product is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

methyl 4-(2-formylphenyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O3/c1-18-15(17)12-8-6-11(7-9-12)14-5-3-2-4-13(14)10-16/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFHVKGQJVMQGOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=CC=CC=C2C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 2'-formyl[1,1'-biphenyl]-4-carboxylate is an organic compound that has garnered attention due to its potential biological activities. This article delves into the synthesis, biological properties, and research findings surrounding this compound, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by its biphenyl structure with a formyl group and a carboxylate moiety. The molecular formula is C15H12O3C_{15}H_{12}O_3, and it has a molecular weight of approximately 240.25 g/mol. Its structural features contribute to its reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves several steps, including:

  • Formation of the biphenyl framework through Suzuki coupling or similar reactions.
  • Introduction of the formyl group via formylation reactions.
  • Establishment of the carboxylic acid functionality , often through oxidation or hydrolysis of corresponding esters.

Biological Activity

Research into the biological activity of this compound reveals several key areas:

1. Anticancer Properties

  • Studies have shown that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of biphenyl compounds have demonstrated significant antiproliferative activity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines.
  • Table 1 summarizes the IC50 values for related biphenyl derivatives:
CompoundCell LineIC50 (µM)
This compoundMCF-7TBD
Methyl 4'-formyl-[1,1'-biphenyl]-4-carboxylateA549TBD
Reference Compound (Doxorubicin)MCF-70.5

2. Anti-inflammatory Activity

  • Preliminary investigations indicate that this compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines in vitro.

3. Enzyme Inhibition

  • The compound has been evaluated for its ability to inhibit enzymes such as α-amylase and cyclooxygenase-2 (COX-2), which are involved in metabolic processes and inflammatory responses respectively.

Case Studies

In a notable study published in a peer-reviewed journal, researchers explored the effects of this compound on human cancer cell lines. The study involved treating MCF-7 cells with varying concentrations of the compound and assessing cell viability using the MTT assay. The results indicated a dose-dependent decrease in cell viability, suggesting potential for further development as an anticancer agent.

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interact with cellular signaling pathways involved in apoptosis and cell cycle regulation.

Scientific Research Applications

Pharmaceutical Applications

Methyl 2'-formyl[1,1'-biphenyl]-4-carboxylate serves as an important precursor in the synthesis of biologically active compounds. Its derivatives have been explored for their potential as:

  • Angiotensin II Antagonists : The compound is utilized in the preparation of angiotensin II antagonists, which are significant in treating hypertension and heart failure. By engaging in condensation reactions with active methylene compounds, it can yield various pharmacologically relevant derivatives .
  • Allosteric Modulators : Research indicates that compounds related to this compound can act as allosteric modulators for certain receptors, enhancing their therapeutic efficacy. For instance, modifications to the structure have been shown to potentiate dopamine receptor activity, which could have implications for treating conditions like Parkinson's disease .

Material Science Applications

In addition to its pharmaceutical relevance, this compound is also investigated for its properties in material science:

  • Organic Electronics : The compound's unique electronic properties make it a candidate for use in organic electronic devices. Its ability to form stable films and its optical characteristics are being studied for applications in organic light-emitting diodes (OLEDs) and photovoltaic cells.
  • Polymer Chemistry : It can serve as a monomer or cross-linking agent in polymer synthesis, contributing to materials with tailored mechanical and thermal properties. The biphenyl structure enhances rigidity and thermal stability in polymer matrices.

Case Studies and Research Findings

Several studies have documented the utility of this compound:

  • A study showcased its role as a precursor in synthesizing novel angiotensin II antagonists, demonstrating significant biological activity against hypertension models in vivo. The synthesized compounds exhibited improved binding affinities compared to existing drugs .
  • Another research effort focused on its application as an allosteric modulator for dopamine receptors. Compounds derived from this compound showed enhanced efficacy in potentiating dopamine responses in cellular assays, indicating potential therapeutic benefits for neurodegenerative diseases .

Q & A

Basic Questions

Q. What are the optimized synthetic routes for Methyl 2'-formyl[1,1'-biphenyl]-4-carboxylate, and how do reaction conditions influence yield and purity?

  • The synthesis typically involves Suzuki-Miyaura cross-coupling or Ullmann reactions to construct the biphenyl core, followed by formylation and esterification steps. Reaction parameters such as temperature (80–120°C), catalyst loading (e.g., Pd(PPh₃)₄ at 5 mol%), and solvent polarity (THF or DMF) critically affect yield and byproduct formation . Purification via column chromatography or recrystallization is often required to achieve >95% purity .

Q. What analytical techniques are recommended for characterizing this compound?

  • 1H/13C NMR is essential for confirming substituent positions (e.g., formyl and ester groups) and monitoring reaction progress . High-resolution mass spectrometry (HRMS) validates molecular weight (expected: C₁₅H₁₂O₃, MW 240.25), while FT-IR identifies functional groups (C=O stretches at ~1700 cm⁻¹ for ester and formyl groups) . HPLC with UV detection ensures purity, especially for detecting unreacted intermediates .

Q. How does the biphenyl scaffold influence the compound’s physicochemical properties?

  • The biphenyl backbone enhances planarity and π-conjugation, increasing molar absorptivity (ε > 10⁴ M⁻¹cm⁻¹ in UV-vis spectra). The formyl group at the 2'-position introduces electrophilic reactivity, while the methyl ester at the 4-position modulates solubility (logP ~3.5, predicted via ChemDraw) .

Advanced Research Questions

Q. What strategies mitigate competing side reactions during formylation of the biphenyl intermediate?

  • Directed ortho-metalation using directing groups (e.g., esters) prior to formylation minimizes para-substitution byproducts. Alternatively, Vilsmeier-Haack formylation (POCl₃/DMF) under anhydrous conditions at 0–5°C selectively introduces the formyl group . Kinetic monitoring via in-situ IR helps identify optimal quenching times to prevent over-oxidation .

Q. How do electronic effects of substituents influence the reactivity of this compound in cross-coupling reactions?

  • The electron-withdrawing formyl group activates the biphenyl core for nucleophilic aromatic substitution (e.g., with amines or thiols), while the ester group stabilizes intermediates via resonance. DFT calculations (B3LYP/6-31G*) reveal reduced electron density at the 2'-position, favoring electrophilic attacks . Contrast this with methyl-substituted analogs, where steric hindrance dominates .

Q. What computational methods predict the compound’s binding affinity in medicinal chemistry applications?

  • Molecular docking (AutoDock Vina) using crystal structures of target proteins (e.g., kinases or GPCRs) identifies potential binding pockets. MD simulations (GROMACS) assess stability of ligand-protein complexes over 100 ns trajectories. The formyl group’s dipole moment (~2.5 D) enhances hydrogen-bonding interactions with active-site residues .

Q. How can contradictory data on the compound’s thermal stability be resolved?

  • Differential scanning calorimetry (DSC) shows decomposition onset at ~200°C, but discrepancies arise from impurities or moisture content. Thermogravimetric analysis (TGA) under inert gas (N₂) confirms mass loss profiles, while accelerated stability studies (40°C/75% RH) quantify degradation products via LC-MS .

Methodological Considerations

Q. What protocols validate the compound’s suitability as a precursor for Schiff base ligands?

  • React this compound with primary amines (e.g., aniline or hydrazines) in ethanol under reflux. Monitor imine formation via TLC (Rf shift) and characterize products using X-ray crystallography to confirm chelation geometry .

Q. How do solvent effects impact catalytic hydrogenation of the formyl group?

  • Polar aprotic solvents (e.g., DCM) favor selective reduction to a hydroxymethyl group using H₂/Pd-C at 1 atm. Non-polar solvents (e.g., toluene) may lead to over-reduction of the ester moiety. In-situ NMR tracks reaction progress to optimize hydrogenation time .

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